Hex-2-en-1-yl pentanoate
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Overview
Description
Hex-2-en-1-yl pentanoate, also known as (E)-2-hexenyl pentanoate, is an organic compound with the molecular formula C11H20O2. It is an ester formed from hex-2-en-1-ol and pentanoic acid. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-en-1-yl pentanoate can be synthesized through esterification, where hex-2-en-1-ol reacts with pentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hex-2-en-1-yl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hex-2-en-1-ol and pentanoic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hex-2-en-1-ol and pentanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Hex-2-en-1-ol and pentanoic acid.
Scientific Research Applications
Hex-2-en-1-yl pentanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in plant-insect interactions due to its fruity aroma.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industries to impart fruity notes to products.
Mechanism of Action
The mechanism of action of hex-2-en-1-yl pentanoate primarily involves its interaction with olfactory receptors due to its aromatic properties. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
Hex-2-en-1-yl pentanoate can be compared with other esters such as:
Hexyl acetate: Known for its apple-like aroma.
Ethyl butanoate: Has a pineapple-like scent.
Isoamyl acetate: Commonly referred to as banana oil due to its strong banana aroma.
Uniqueness: this compound stands out due to its unique combination of hex-2-en-1-ol and pentanoic acid, giving it a distinct fruity aroma that is different from other esters .
Properties
IUPAC Name |
hex-2-enyl pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXAMNXWZLXISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC=CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866595 |
Source
|
Record name | Hex-2-en-1-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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